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Compound of Interest

Compound Name: Acetic acid, (hydroxyimino)-, (Z)-

Cat. No.: B12441912 Get Quote

Topic: Analytical Methods for Quantification of Acetic acid, (hydroxyimino)-, (Z)-

Audience: Researchers, scientists, and drug development professionals.

Introduction
(Z)-Hydroxyimino-acetic acid, also known as glyoxylic acid oxime, is a molecule of interest in

pharmaceutical development and chemical synthesis. As an organic acid containing an oxime

functional group, its accurate quantification is crucial for process monitoring, quality control,

and stability studies. These application notes provide detailed protocols for the quantitative

analysis of (Z)-hydroxyimino-acetic acid using High-Performance Liquid Chromatography

(HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Physicochemical Properties
A summary of the key physicochemical properties of (Z)-hydroxyimino-acetic acid is presented

below.
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Property Value

Molecular Formula C₂H₃NO₃[1]

Molecular Weight 89.05 g/mol [1]

CAS Number 62812-66-2[1]

Appearance White to off-white crystalline solid

Solubility
Soluble in polar solvents like water, methanol,

ethanol[2]

pKa ≈ 2.3 (carboxylic acid group)[2]

Stability

Can be hygroscopic and prone to oxidation.[2]

Acidic conditions may promote tautomerization.

[2]

Method 1: Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for the routine quantification of (Z)-hydroxyimino-acetic acid

due to its simplicity, speed, and high precision. The method separates the polar analyte on a

non-polar stationary phase.

Experimental Protocol
1. Instrumentation and Chromatographic Conditions:

HPLC System: A standard HPLC system equipped with a UV detector is suitable.[3][4]

Column: A C18 reversed-phase column (e.g., Kromasil C18, 250 x 4.6mm, 5µm) is

recommended for good separation of polar organic acids.[5]

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an

organic modifier. A common starting point is 0.02 M potassium phosphate monobasic buffer

(pH adjusted to 2.5-3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[6]

Flow Rate: 1.0 mL/min.[5]
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Column Temperature: 30 °C.

Detection Wavelength: 210 nm, where carboxylic acids typically absorb.[5][7]

Injection Volume: 10-20 µL.

2. Preparation of Solutions:

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (Z)-hydroxyimino-acetic

acid reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase as

the diluent.

Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100,

150 µg/mL) by serial dilution of the stock solution with the mobile phase.[5]

Sample Preparation: Dissolve the sample containing (Z)-hydroxyimino-acetic acid in the

mobile phase to achieve a theoretical concentration within the linear range of the calibration

curve. Filter the final solution through a 0.45 µm syringe filter before injection to remove

particulate matter.[8]

3. Analysis Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the blank (mobile phase), followed by the working standard solutions in increasing

order of concentration.

Inject the prepared sample solutions.

Construct a calibration curve by plotting the peak area against the concentration of the

working standards.

Determine the concentration of (Z)-hydroxyimino-acetic acid in the sample by interpolating its

peak area from the calibration curve.

Data Presentation: Method Validation Summary
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The following table summarizes typical validation parameters for an HPLC method for a polar

organic acid, adapted for (Z)-hydroxyimino-acetic acid analysis.

Parameter Typical Specification Example Result

Linearity (R²) ≥ 0.999 0.9995

Range 25% to 150% of target conc. 25 - 150 µg/mL[5]

Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 8 µg/mL[5]

Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 25 µg/mL[5]

Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%

Precision (% RSD)
Intra-day: ≤ 2.0%, Inter-day: ≤

2.0%

Intra-day: 0.52%, Inter-day:

0.61%[9]

Experimental Workflow: HPLC Analysis
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Caption: General workflow for HPLC quantification.
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Method 2: Gas Chromatography-Mass Spectrometry
(GC-MS) with Derivatization
For more complex matrices or for confirmatory analysis, GC-MS offers high specificity and

sensitivity. Due to the low volatility of (Z)-hydroxyimino-acetic acid, a derivatization step is

necessary to convert the polar hydroxyl and carboxyl groups into more volatile silyl ethers.[2]

[10]

Experimental Protocol
1. Derivatization:

Evaporate a known volume of the sample extract or standard solution to dryness under a

gentle stream of nitrogen.

To the dry residue, add 50 µL of pyridine and 50 µL of a silylating agent such as N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.[11]

Cool the vial to room temperature before injection. Note: This process converts the analyte to

its trimethylsilyl (TMS) derivative.

2. Instrumentation and Conditions:

GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., single

quadrupole).

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Injection Mode: Splitless (1 µL injection volume).

Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold: Hold at 280 °C for 5 minutes.

MS Conditions:

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose characteristic

ions of the derivatized analyte for quantification and confirmation.

3. Analysis and Quantification:

Prepare and derivatize a series of calibration standards in the same manner as the samples.

Analyze the derivatized standards and samples by GC-MS.

Quantification is based on the peak area of the selected characteristic ion from the

calibration curve.

Data Presentation: GC-MS Quantification Parameters
Parameter Typical Specification

Linearity (R²) ≥ 0.998

Limit of Detection (LOD) 1-10 ng/mL

Limit of Quantification (LOQ) 5-30 ng/mL

Precision (% RSD) ≤ 15%

Logical Diagram: Derivatization for GC-MS

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12441912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Z)-Hydroxyimino-acetic Acid
(Polar, Non-volatile)

Incompatible with GC Analysis

Derivatization
(Silylation)

TMS-Derivative
(Non-polar, Volatile)

Suitable for GC-MS Analysis

Click to download full resolution via product page

Caption: Rationale for derivatization in GC-MS analysis.

Method 3: UV-Vis Spectrophotometry
This method offers a simple and rapid approach for quantification, although it is less specific

than chromatographic methods. It is suitable for samples where (Z)-hydroxyimino-acetic acid is

the primary absorbing species and the sample matrix has minimal interference. The

absorbance of the oxime group is pH-dependent.[12]

Experimental Protocol
1. Instrumentation:

A dual-beam UV-Vis spectrophotometer.
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Matched 1 cm quartz cuvettes.

2. Preparation of Solutions:

Buffer: Prepare a 0.1 M phosphate buffer at pH 7.4. The oxime group shows distinct

absorbance in this range.[12]

Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of the reference standard and

dissolve in 100 mL of the pH 7.4 buffer.

Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) from

the stock solution using the same buffer.[13]

Sample Preparation: Dissolve the sample in the buffer to achieve a concentration within the

calibration range. Ensure the final solution is clear and free of particulates.

3. Analysis Procedure:

Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the

wavelength of maximum absorbance (λmax). For oximes, this is often in the 250-300 nm

range.[12]

Use the buffer solution as the blank to zero the instrument.

Measure the absorbance of each working standard solution and the sample solution at the

determined λmax.

Construct a calibration curve by plotting absorbance versus concentration.

Calculate the concentration of the analyte in the sample using the linear regression equation

from the calibration curve.

Data Presentation: Spectrophotometric Method
Validation
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Parameter Typical Specification Example Result

λmax N/A ~265 nm

Beer's Law Range R² ≥ 0.995 2 - 20 µg/mL[13]

Molar Absorptivity (ε) N/A
To be determined

experimentally

LOD N/A 0.4 µg/mL[13]

LOQ N/A 1.2 µg/mL[13]

Conclusion
The choice of analytical method for the quantification of (Z)-hydroxyimino-acetic acid depends

on the specific requirements of the analysis. RP-HPLC is recommended for routine quality

control due to its robustness and precision. GC-MS provides higher specificity and is ideal for

impurity identification and analysis in complex matrices after derivatization. UV-Vis

spectrophotometry serves as a rapid, simple, and cost-effective method for screening or for the

analysis of simple sample matrices where specificity is not a primary concern. All methods must

be properly validated to ensure accurate and reliable results.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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